molecular formula C13H14Cl2N2O B11841988 (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine CAS No. 936549-94-9

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine

Cat. No.: B11841988
CAS No.: 936549-94-9
M. Wt: 285.17 g/mol
InChI Key: DKZKAWFSTLHFAM-UHFFFAOYSA-N
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Description

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dichlorophenyl group, an isopropyl group, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the dichlorophenyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of reagents such as ethyl acetate and ethylchloroacetate in the presence of a base like potash at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanamine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its isoxazole ring, in particular, provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

CAS No.

936549-94-9

Molecular Formula

C13H14Cl2N2O

Molecular Weight

285.17 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanamine

InChI

InChI=1S/C13H14Cl2N2O/c1-7(2)13-8(6-16)12(17-18-13)11-9(14)4-3-5-10(11)15/h3-5,7H,6,16H2,1-2H3

InChI Key

DKZKAWFSTLHFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CN

Origin of Product

United States

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